2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol
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Overview
Description
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is an organic compound that features a tetrahydropyran ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with amino alcohols under controlled conditions. For instance, the reaction of tetrahydro-2H-pyran-4-carboxaldehyde with aminoethanol in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(tetrahydro-2H-pyran-4-yl)methanol
- 2-Amino-2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol
Uniqueness
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-(oxan-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJUNYXOESDYTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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